8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one
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Overview
Description
8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with carbon disulfide and a base, followed by cyclization with formaldehyde. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzoxazines.
Scientific Research Applications
8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the thione group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-2,4(3H)-dione: Known for its hydrolysis reactions and potential as a prodrug.
4H-3,1-Benzothiazin-4-ones: Exhibits biological activities such as enzyme inhibition and antimicrobial properties.
3,4-Dihydro-2H-1,4-benzoxazine: Used in the synthesis of various pharmaceuticals and materials.
Uniqueness
8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one is unique due to the presence of both nitro and thione functionalities, which enhance its reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
23611-69-0 |
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Molecular Formula |
C8H4N2O4S |
Molecular Weight |
224.20 g/mol |
IUPAC Name |
8-nitro-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H4N2O4S/c11-7-4-2-1-3-5(10(12)13)6(4)14-8(15)9-7/h1-3H,(H,9,11,15) |
InChI Key |
PMKOYZPSGYYYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)NC2=O |
Origin of Product |
United States |
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